trans-Aconitic acid

Catalog No.
S576600
CAS No.
4023-65-8
M.F
C6H6O6
M. Wt
174.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Aconitic acid

CAS Number

4023-65-8

Product Name

trans-Aconitic acid

IUPAC Name

(E)-prop-1-ene-1,2,3-tricarboxylic acid

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1+

InChI Key

GTZCVFVGUGFEME-HNQUOIGGSA-N

SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O

Solubility

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER
472.5 mg/mL
soluble in water and alcohol

Synonyms

Achilleic Acid, Aconitate, Aconitic Acid, Carboxyglutaconic Acid, Citridic Acid, Citridinic Acid, Equisetic Acid, Pyrocitric Acid

Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

C(/C(=C\C(=O)O)/C(=O)O)C(=O)O

Biochemistry and Metabolism:

  • Citric Acid Cycle: Trans-aconitic acid is an intermediate metabolite in the citric acid cycle, also known as the Krebs cycle. This cycle is fundamental to cellular respiration in most living organisms, playing a crucial role in energy production .
  • Antimicrobial activity: Studies have shown that trans-aconitic acid exhibits antimicrobial properties against certain pathogens, including Leishmania donovani, a parasite responsible for Leishmaniasis .

Food Science and Technology:

  • Food additive: Trans-aconitic acid is approved as a food additive in some countries and can be used as an acidity regulator or flavoring agent .
  • Biomarker: The presence of trans-aconitic acid in urine can be an indicator of soy product consumption .

Other Applications:

  • Polymer industry: Trans-aconitic acid has been explored as a potential plasticizer in the development of polymers .
  • Nanotechnology: Research suggests that trans-aconitic acid can be used in the cross-linking of materials for the development of nanofiltration membranes .

Trans-aconitic acid, also known as trans-aconitate or (E)-aconitic acid, is a naturally occurring organic acid belonging to the class of tricarboxylic acids (TCA) derivatives []. It contains three carboxyl groups (COOH) and exists in all living organisms, from bacteria to humans []. Research into trans-aconitic acid focuses on its role as a potential biomarker and its antimicrobial properties [, ].


Molecular Structure Analysis

The molecular formula of trans-aconitic acid is C6H6O6, with a molar mass of 174.108 g/mol []. Its key structural feature is a carbon-carbon double bond with a carboxylic acid group on each end, creating a central C=C-COOH unit. The remaining two carboxyl groups are attached to the single carbons flanking the double bond (HOOC-CH2-C=C(COOH)-CH2-COOH) []. This structure results in a molecule with three acidic hydrogens due to the presence of the three carboxylic acid groups.


Chemical Reactions Analysis

Synthesis

Trans-aconitic acid can be synthesized from the dehydration of citric acid using sulfuric acid as a dehydrating agent [].

(HO2CCH2)2C(OH)CO2H → HO2CCH=C(CO2H)CH2CO2H + H2O

This reaction produces a mixture of cis- and trans-aconitic acid isomers [].

Decomposition

Trans-aconitic acid decomposes at high temperatures (around 190°C) []. The specific products of this decomposition haven't been extensively studied in scientific research.

Other Relevant Reactions

Trans-aconitic acid is an intermediate in the citric acid cycle, but the relevant isomer involved is cis-aconitate, not trans-aconitic acid []. However, trans-aconitic acid can be a substrate for the enzyme trans-aconitate 2-methyltransferase, though the specific function of this enzyme is not fully elucidated yet [].

Physical and Chemical Properties

  • Melting point: 173 °C (decomposes) []
  • Solubility: Highly soluble in water (400 g/L at 20°C) []. Slightly soluble in ether [].
  • Stability: Decomposes at high temperatures. Store away from oxidizing agents and keep the container tightly closed in a cool, dry, and well-ventilated area [].
  • Other properties: Data on boiling point, pKa (acidity constant), and appearance are not readily available in scientific literature.

Research suggests trans-aconitic acid may possess antimicrobial properties. One study indicates it can inhibit the transformation of Leishmania donovani amastigotes to promastigotes, a crucial step in the Leishmania parasite's life cycle []. However, the exact mechanism by which trans-aconitic acid exerts this effect is not fully understood and requires further investigation.

Physical Description

Solid
colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless

Color/Form

LEAFLETS & PLATES FROM WATER
WHITE CRYSTALLINE POWDER
WHITE OR YELLOWISH CRYSTALLINE SOLID

XLogP3

-1

Melting Point

Mp 194-195 ° dec.
194-195 °C (WITH DECOMP)
187-191°C

UNII

7DB37960CW

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 12 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4023-65-8
499-12-7

Wikipedia

(E)-aconitic acid

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

...COMMERCIALLY FROM CALCIUM MAGNESIUM ACONITATE RECOVERED FROM SUGAR CANE JUICE: MCCALIP, SEIBERT, IND ENG CHEM 33, 637 (1941); FROM MOLASSES: REGNA, BRUINS, IND ENG CHEM 48, 1268 (1956). MOST OF COMMERCIAL ACONITIC ACID IS, HOWEVER, MANUFACTURED BY SULFURIC ACID DEHYDRATION OF CITRIC ACID: BRUCE, ORG SYN COLL VOL II, P 12 (1943); BY USING METHANESULFONIC ACID INSTEAD OF SULFURIC: CRANSTON, US PATENT 2,727,066 (1955 TO DANIEL F KELLY). ...PREPD BY ANY OF ABOVE METHODS HAS THE TRANS-CONFIGURATION...

General Manufacturing Information

1-Propene-1,2,3-tricarboxylic acid, (1E)-: ACTIVE
1-Propene-1,2,3-tricarboxylic acid: INACTIVE
REPORTED USES: NON-ALCOHOLIC BEVERAGES 0.20-2.0 PPM; ALCOHOLIC BEVERAGES 20 PPM; ICE CREAM, ICES, ETC 0.60 PPM; CANDY 0.60-3O PPM; BAKED GOODS 0.60-15 PPM; CHEWING GUM 28 PPM
FEMA NUMBER 2010

Dates

Modify: 2023-08-15

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